molecular formula C17H12I2N2O B15039109 2-(2,3-dihydro-1H-perimidin-2-yl)-4,6-diiodophenol

2-(2,3-dihydro-1H-perimidin-2-yl)-4,6-diiodophenol

Cat. No.: B15039109
M. Wt: 514.10 g/mol
InChI Key: CENSGFOSSOUSPR-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-perimidin-2-yl)-4,6-diiodophenol is a compound that belongs to the class of perimidines, which are peri-naphtho-fused pyrimidines. These compounds have been recognized for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(2,3-dihydro-1H-perimidin-2-yl)-4,6-diiodophenol typically involves the condensation of naphthalene-1,8-diamine with an appropriate aldehyde under specific reaction conditions. For instance, a common synthetic route includes the use of benzaldehyde and naphthalene-1,8-diamine in the presence of a catalyst such as copper immobilized on ovalbumin nanoparticles. This method is noted for its efficiency, high yield, and environmentally friendly nature . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to achieve the desired product with high purity and yield.

Chemical Reactions Analysis

2-(2,3-dihydro-1H-perimidin-2-yl)-4,6-diiodophenol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenation or nitration, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include modified perimidine and phenol derivatives .

Scientific Research Applications

2-(2,3-dihydro-1H-perimidin-2-yl)-4,6-diiodophenol has been extensively studied for its potential applications in various scientific fields. In chemistry, it is used as an intermediate in the synthesis of dyes and polymers. In biology and medicine, it has shown promise as an inhibitor of enzymes such as protein tyrosine phosphatase 1B, which is a target for therapeutic intervention in diseases like diabetes and obesity . Additionally, its unique structure makes it a valuable compound for research in fluorescence, catalysis, and coordination chemistry .

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-perimidin-2-yl)-4,6-diiodophenol involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of protein tyrosine phosphatase 1B, it binds to the active site of the enzyme, preventing its activity and thereby modulating the insulin signaling pathway. This interaction is crucial for its potential therapeutic effects in managing diabetes and obesity . The compound’s structure, which includes both perimidine and phenol units, plays a significant role in its binding affinity and specificity.

Comparison with Similar Compounds

2-(2,3-dihydro-1H-perimidin-2-yl)-4,6-diiodophenol can be compared with other similar compounds, such as 2-(2,3-dihydro-1H-perimidin-2-yl)benzoic acid and 2-(2,3-dihydro-1H-perimidin-2-yl)phenol. These compounds share the perimidine core structure but differ in their substituents, which can significantly impact their chemical properties and applications. For example, 2-(2,3-dihydro-1H-perimidin-2-yl)benzoic acid is used in different industrial applications due to its distinct chemical reactivity .

Properties

Molecular Formula

C17H12I2N2O

Molecular Weight

514.10 g/mol

IUPAC Name

2-(2,3-dihydro-1H-perimidin-2-yl)-4,6-diiodophenol

InChI

InChI=1S/C17H12I2N2O/c18-10-7-11(16(22)12(19)8-10)17-20-13-5-1-3-9-4-2-6-14(21-17)15(9)13/h1-8,17,20-22H

InChI Key

CENSGFOSSOUSPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=C(C(=CC(=C4)I)I)O

Origin of Product

United States

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